molecular formula C10H11N3O B1449439 2-(4-Methoxypyrazol-1-yl)-phenylamine CAS No. 1854937-26-0

2-(4-Methoxypyrazol-1-yl)-phenylamine

Cat. No. B1449439
M. Wt: 189.21 g/mol
InChI Key: KKIQQBOAFJGZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxypyrazol-1-yl)-phenylamine (MPPA) is a compound that has been widely studied in the scientific community due to its unique properties and potential applications. MPPA is a heterocyclic amine with a pyrazole ring and a phenyl group, and has been found to have a variety of biological effects. This compound has been studied for its potential use in drug development, as a synthetic intermediate, and for its potential applications in medical research.

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound has been involved in studies related to the synthesis of novel chemical structures. For instance, the oxidative coupling of phenylazoles, including derivatives of 2-(4-Methoxypyrazol-1-yl)-phenylamine, with internal alkynes was studied. This process, catalyzed by rhodium and copper, involves the regioselective cleavage of multiple C-H bonds, demonstrating the compound's role in the synthesis of complex aromatic structures (Umeda et al., 2011).

Analytical Chemistry

In the realm of analytical chemistry, the compound has been used in developing methodologies for substance detection and analysis. For example, a method was developed for analyzing methoxypyrazines, which are structurally related to 2-(4-Methoxypyrazol-1-yl)-phenylamine, in wine. This involved solid-phase extraction and gas chromatography-mass spectrometry, showcasing the compound's relevance in improving analytical techniques for food and beverage industries (Lopez et al., 2011).

Material Science

The compound's derivatives have been explored in material science, particularly in creating luminescent materials. Studies have synthesized and characterized derivatives of 2-(4-Methoxypyrazol-1-yl)-phenylamine, analyzing their photophysical properties. These materials have potential applications as fluorescent pH sensors due to their solvent-dependent Stokes shifts and pH-dependent absorptions and emissions (Hu et al., 2013).

Polymorphism and Drug Development

Additionally, the compound's analogs have been studied in drug development, focusing on polymorphism control. For example, research on ASP3026, a derivative, detailed the influence of crystallization process parameters on polymorph formation, crucial for designing solid drug formulations. This highlights the compound's role in understanding and controlling drug polymorphism, a critical factor in pharmaceutical manufacturing (Takeguchi et al., 2015).

properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIQQBOAFJGZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-pyrazol-1-yl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxypyrazol-1-yl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxypyrazol-1-yl)-phenylamine
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxypyrazol-1-yl)-phenylamine
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxypyrazol-1-yl)-phenylamine
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxypyrazol-1-yl)-phenylamine
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxypyrazol-1-yl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.